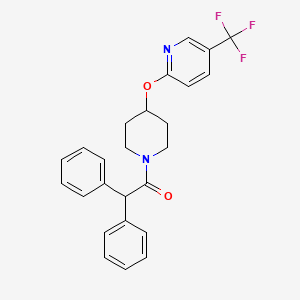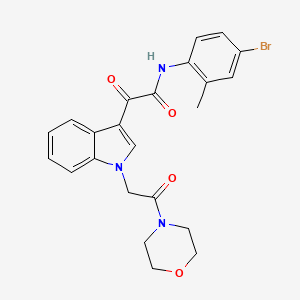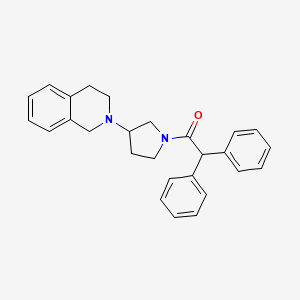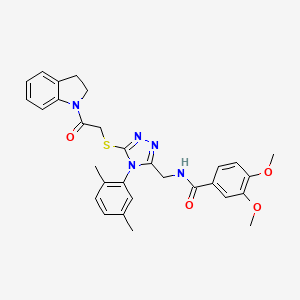
2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2,2-Diphenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, focusing on six unique applications:
Neuroprotective Agents
This compound has shown potential as a neuroprotective agent. Research indicates that derivatives of pyridine, such as the one , can inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases like Parkinson’s . By preventing protein aggregation, these compounds may help in developing treatments for such conditions.
Antimicrobial Agents
The trifluoromethyl group in the compound enhances its antimicrobial properties. Compounds with similar structures have been studied for their ability to combat bacterial and fungal infections. The presence of the trifluoromethyl group increases the lipophilicity of the molecule, allowing it to penetrate microbial cell walls more effectively .
Catalysis in Organic Synthesis
This compound can be used as a ligand in catalytic processes. The pyridine and piperidine moieties provide coordination sites for metal catalysts, facilitating various organic reactions. Such ligands are crucial in developing efficient and selective catalytic systems for industrial applications .
Fluorescent Probes
The compound’s structure allows it to be used in the development of fluorescent probes. These probes are essential in biological imaging and diagnostics, where they help visualize cellular processes and detect specific biomolecules. The trifluoromethyl group can enhance the fluorescence properties, making the probes more sensitive and specific .
Drug Development
The compound’s unique structure makes it a valuable scaffold in drug development. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for designing new therapeutic agents. The trifluoromethyl group can improve the pharmacokinetic properties of the drugs, such as their metabolic stability and bioavailability .
Ion Sensing
The compound can be used in the development of ion sensors. The pyridine moiety can coordinate with metal ions, allowing the compound to detect and quantify the presence of specific ions in a solution. This application is particularly useful in environmental monitoring and clinical diagnostics .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Similar compounds have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Compounds with similar structures, such as imidazole and pyrazole derivatives, are known to have diverse pharmacokinetic properties .
Result of Action
Similar compounds have been reported to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Similar compounds have been reported to be influenced by various environmental factors .
Propriétés
IUPAC Name |
2,2-diphenyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O2/c26-25(27,28)20-11-12-22(29-17-20)32-21-13-15-30(16-14-21)24(31)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,21,23H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICAZAPRGJGENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)
![6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2495280.png)
![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)
![(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)
![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)

![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)
![3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495291.png)
![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2495294.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2495295.png)


